molecular formula C17H18OS B2898582 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-52-4

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No.: B2898582
CAS No.: 20618-52-4
M. Wt: 270.39
InChI Key: IAAOEDLZRKCSTK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is a sulfur-containing aromatic ketone characterized by a propanone backbone substituted with a 4-methylphenyl group at position 1 and a 4-methylphenylsulfanyl moiety at position 2. This compound has garnered attention in medicinal chemistry due to its structural similarity to protease inhibitors, particularly in studies targeting SARS-CoV-2 main protease (Mpro). Computational docking analyses reveal its high binding affinity (ΔG = −7.9 kcal/mol) and occupancy (86.67% similarity to the reference inhibitor N3 via Ligplot), outperforming remdesivir in certain metrics . Its mechanism involves forming hydrophobic interactions and hydrogen bonds with key residues (e.g., Glu166, His164) in the Mpro active site .

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-3-7-15(8-4-13)17(18)11-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAOEDLZRKCSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known as a sulfanyl-substituted ketone, has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a propanone backbone and sulfanyl group, which may contribute to its reactivity and interaction with various biological targets.

  • Molecular Formula : C17H18OS
  • Molecular Weight : 286.39 g/mol
  • Structure : The compound features a 4-methylphenyl group and a sulfanyl group attached to the propanone skeleton, enhancing its chemical reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfanyl group may interact with thiol-containing enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound can bind to cellular receptors, influencing various signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in certain contexts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

CompoundMIC (μg/mL)Target Bacteria
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2.0Staphylococcus aureus, Escherichia coli
This compoundTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Study on Enzyme Interaction

A study conducted on the enzyme inhibition profile of similar sulfanyl compounds demonstrated that they could effectively inhibit cytochrome P450 enzymes. This inhibition is crucial for understanding the pharmacokinetics and potential therapeutic applications of this compound .

Research on Cellular Effects

In vitro studies have shown that this compound can induce oxidative stress in cancer cells, leading to increased ROS levels and subsequent cell death. This mechanism highlights its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, enabling comparative analysis of substituent effects and bioactivity:

Structural Analogs with Sulfanyl/Thioether Groups

Compound Name Substituents Molecular Weight (g/mol) Key Findings
This compound 4-Methylphenyl (C1), 4-Methylphenylsulfanyl (C3) 312.47 Highest occupancy (86.67% Ligplot, 76.19% DS) against SARS-CoV-2 Mpro; ΔG = −7.9 kcal/mol .
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone (CAS: 477320-66-4) 4-Chlorophenyl (C1), Pentafluorophenylsulfanyl (C3) 388.83 Increased halogenation enhances electron-withdrawing effects, potentially improving target affinity but reducing solubility .
3-(Butylthio)-1-(4-methylphenyl)-3-phenyl-1-propanone (CAS: 706816-62-8) Butylthio (C3), Phenyl (C3) 312.47 Longer alkyl chain (butyl) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone (CAS: 882749-38-4) 3,4-Dichlorophenyl (C1) 347.26 Dichloro substitution may amplify steric hindrance, potentially altering binding kinetics .

Analogs with Sulfonyl or Modified Backbones

Compound Name Substituents Molecular Weight (g/mol) Key Findings
1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (CAS: 868256-00-2) 4-Methoxyphenyl (C1), Pentamethylbenzylsulfonyl (C3) 388.52 Sulfonyl group introduces stronger electron-withdrawing effects, potentially enhancing covalent binding but reducing metabolic stability .
1-(4-Ethylphenyl)-2-methyl-3-[(4-methylphenyl)amino]-1-propanone hydrochloride (Myonal, CAS: 64840-904) 4-Ethylphenyl (C1), 4-Methylphenylamino (C3) 343.83 (base) Amino substitution enables salt formation (hydrochloride), improving pharmacokinetic properties for neuromuscular applications .

Simplified Backbone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Findings
4'-Methylpropiophenone (CAS: 5337-93-9) 4-Methylphenyl (C1), No C3 substitution 148.20 Lack of sulfanyl group eliminates protease inhibition activity, highlighting the critical role of the C3 sulfur moiety in binding .

Comparative Binding Data

Compound Ligplot Occupancy (%) DS Occupancy (%) ΔG (kcal/mol)
This compound 86.67 76.19 −7.9
Remdesivir 73.33 76.19 −7.5
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone N/A N/A −8.1 (predicted)*

*Predicted based on halogenation effects .

Key Research Findings

Sulfur Moiety Critical for Activity: The sulfanyl group at C3 is essential for high-affinity binding to SARS-CoV-2 Mpro, as its removal (e.g., in 4'-methylpropiophenone) abolishes inhibitory activity .

Halogenation vs. Methylation: Chloro or fluoro substitutions (e.g., 1-(4-chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone) may enhance binding energy but introduce solubility challenges .

Alkyl Chain Length : Longer chains (e.g., butylthio) improve lipophilicity but reduce specificity due to steric bulk .

Sulfonyl vs. Sulfanyl : Sulfonyl derivatives exhibit stronger covalent interactions but lower metabolic stability compared to sulfanyl analogs .

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